molecular formula C22H26N2O3 B5104398 N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B5104398
M. Wt: 366.5 g/mol
InChI Key: NPTONDWPTSRFNH-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and activation of B-cells. As a result, BTK inhibitors have been developed as a potential therapeutic approach for B-cell malignancies and autoimmune diseases.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reversible inhibitor of BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to inhibition of B-cell activation and proliferation. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has off-target effects on other kinases, such as ITK and Tec, which may contribute to its therapeutic efficacy in autoimmune diseases.
Biochemical and physiological effects:
N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit BCR signaling and downstream pathways, including AKT, ERK, and NF-kB, in B-cells. This leads to apoptosis and growth inhibition of B-cell malignancies. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its reversible binding mode. However, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has some limitations, such as its off-target effects on other kinases and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the development and application of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. These include:
1. Combination therapy: N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may be used in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy in B-cell malignancies.
2. Autoimmune diseases: N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may have potential applications in autoimmune diseases beyond rheumatoid arthritis and lupus, such as multiple sclerosis and type 1 diabetes.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Further research is needed to identify the underlying mechanisms of resistance and develop strategies to overcome it.
4. Safety and toxicity: The long-term safety and toxicity of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide need to be further evaluated in clinical trials, especially with regard to its potential effects on the immune system and other organs.
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Further research is needed to fully understand its mechanism of action, efficacy, and safety profiles, as well as its potential future directions.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves a multi-step process, starting from commercially available starting materials. The key intermediate is prepared by a Suzuki coupling reaction followed by a cyclization step to yield the final product. The synthesis has been optimized to provide a high yield and purity of N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied in preclinical models and clinical trials for its potential therapeutic applications. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown potent inhibition of BTK activity and downstream signaling pathways in B-cells, leading to apoptosis and growth inhibition of B-cell malignancies. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
In clinical trials, N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been evaluated as a monotherapy and in combination with other drugs in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). The results have shown promising efficacy and safety profiles, with some patients achieving complete remission or partial response.

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-22(2,3)16-10-11-19(27-4)18(13-16)23-21(26)15-12-20(25)24(14-15)17-8-6-5-7-9-17/h5-11,13,15H,12,14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTONDWPTSRFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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